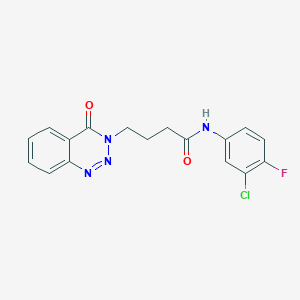

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Description

N-(3-Chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a substituted phenyl group via a butanamide chain. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is critical for its biological activity, particularly as a modulator of GPR139, a G protein-coupled receptor implicated in neurological and metabolic disorders . The 3-chloro-4-fluorophenyl substituent enhances target selectivity and pharmacokinetic stability, as halogenated aromatic groups are known to improve membrane permeability and receptor binding . This compound has been explored in patents for therapeutic applications, including neuropsychiatric conditions and pain management .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2/c18-13-10-11(7-8-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWVQDFSJYEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClF2N3O2 |

| Molecular Weight | 343.74 g/mol |

| LogP | 2.45 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The compound features a chloro and fluorine substitution on the phenyl ring, which may influence its interaction with biological targets.

Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. The benzotriazine moiety is known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antibacterial properties .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In cell line studies involving human cancer cells (e.g., breast and lung cancer), it demonstrated the ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

- Case Study on Antibacterial Efficacy

- Case Study on Cancer Treatment

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The benzotriazinone in the target compound offers distinct electronic properties compared to pyridazinone () or benzoxazinone (), influencing binding affinity and metabolic stability .

- Halogenation : The 3-chloro-4-fluorophenyl group is conserved in multiple analogues, suggesting its role in enhancing lipophilicity and target engagement .

Pharmacological and Physicochemical Comparisons

Potency and Selectivity

Solubility and Bioavailability

- BD064’s boronic acid group introduces polarity, likely enhancing aqueous solubility but complicating blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.